molecular formula C12H9BrClN B13242708 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine

5-Bromo-2-(4-chlorophenyl)-4-methylpyridine

Cat. No.: B13242708
M. Wt: 282.56 g/mol
InChI Key: QQNFZJOHMHNSLA-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a methyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine typically involves the bromination and chlorination of a pyridine derivative. One common method involves the reaction of 4-methylpyridine with bromine and 4-chlorophenylboronic acid under specific conditions to yield the desired compound. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chlorophenyl)-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with substituted functional groups such as amines, ethers, or thiols.

    Oxidation Reactions: Products include oxides and hydroxylated derivatives.

    Reduction Reactions: Products include dehalogenated compounds and reduced pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(4-chlorophenyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions. It can act as a ligand in binding studies with proteins and enzymes.

    Medicine: Research involving this compound includes its potential use in drug discovery and development. It is investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and materials science. It is also employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
  • 5-Bromo-2-chloro-4’-ethoxy diphenylmethane

Uniqueness

5-Bromo-2-(4-chlorophenyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both bromine and chlorine atoms, along with a methyl group, imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications, offering versatility in various chemical transformations and studies.

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

5-bromo-2-(4-chlorophenyl)-4-methylpyridine

InChI

InChI=1S/C12H9BrClN/c1-8-6-12(15-7-11(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3

InChI Key

QQNFZJOHMHNSLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=C(C=C2)Cl

Origin of Product

United States

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